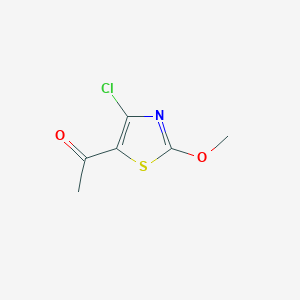

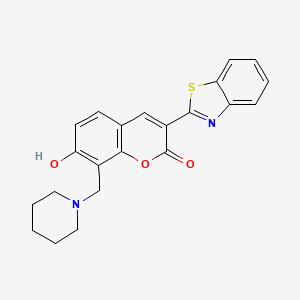

![molecular formula C17H12ClN3OS2 B2882830 5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-92-8](/img/structure/B2882830.png)

5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[5,4-d]thiazoles are a type of organic compound that have been used in the design and synthesis of various materials due to their unique properties . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used as building blocks in the synthesis of semiconductors for plastic electronics .

Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles involves a combination of three-step procedures: Ketcham reaction, radical bromination, and Suzuki cross-coupling . The synthetic approach towards these compounds is flexible, allowing for diverse structural modes and preparation methods .Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker . The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles have shown superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic activity of these compounds benefits from the triazine moiety .Physical and Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties .Applications De Recherche Scientifique

Antitumor Activity

One notable application of structurally related pyridazinone derivatives includes their potential antitumor activity. Compounds containing the pyridazinone core, synthesized and characterized through techniques such as NMR and mass spectrometry, have demonstrated inhibitory effects against various cancer cell lines. For instance, derivatives synthesized with modifications on the pyridazinone structure have shown promising anticancer activities through preliminary in vitro assays, indicating the structural framework's relevance in designing novel antitumor agents (Qin et al., 2020).

Antioxidant Properties

Additionally, compounds incorporating the thiazolo[4,5-d]pyridazin-4(5H)-one structure have been investigated for their antioxidant properties. Research into new pyrimidine derivatives, including thiazolo and imidazolidine derivatives, underscores the potential of these molecules as antioxidants. These compounds were evaluated using various assays to measure their ability to scavenge free radicals, demonstrating their utility in addressing oxidative stress-related pathological conditions (Akbas et al., 2018).

Biological Activity

The structural motif of thiazolo[4,5-d]pyridazin-4(5H)-one also plays a significant role in the synthesis of compounds with varied biological activities, including analgesic and anti-inflammatory properties. For example, novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized and evaluated in vivo for their analgesic and anti-inflammatory activities, highlighting the versatility of this scaffold in medicinal chemistry (Demchenko et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets through efficient intermolecular π–π overlap . This interaction could result in changes in the electronic properties of the system, potentially influencing the compound’s performance in applications such as photocatalysis .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit superior photocatalytic activity for hydrogen production and dye degradation . This suggests that the compound could potentially influence pathways related to these processes.

Result of Action

Related compounds have demonstrated significant photocatalytic activity, suggesting that this compound could potentially have similar effects .

Action Environment

It is known that factors such as light exposure and temperature can impact the performance of photocatalytic materials .

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHAKUGNCXORBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

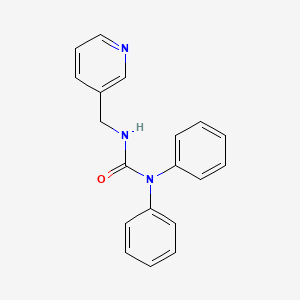

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)

![2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2882750.png)

![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)

![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)

![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2882763.png)

![5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2882768.png)